molecular formula C7H11NO3 B1627517 Methyl 2-(5-oxopyrrolidin-2-yl)acetate CAS No. 67036-44-6

Methyl 2-(5-oxopyrrolidin-2-yl)acetate

Cat. No. B1627517
CAS RN: 67036-44-6
M. Wt: 157.17 g/mol
InChI Key: CFABROWAKYVCGK-UHFFFAOYSA-N
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Description

“Methyl 2-(5-oxopyrrolidin-2-yl)acetate” is a heterocyclic compound with a pyrrolidine ring backbone. It has the molecular formula C7H11NO3 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-oxopyrrolidin-2-yl)acetate” is 1S/C7H11NO3/c1-11-7(10)4-5-2-3-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 . The SMILES representation is O=C(OC)CC(CC1)NC1=O .


Physical And Chemical Properties Analysis

“Methyl 2-(5-oxopyrrolidin-2-yl)acetate” is a white to yellow solid . It has a molecular weight of 157.17 . The compound should be stored at 2-8°C .

Scientific Research Applications

Analytical Method Development

  • A high-performance liquid chromatographic method was developed for the separation and determination of piracetam and its impurities, including methyl (2-oxopyrrolidin-1-yl)acetate. This method is valuable for quality control in pharmaceutical formulations (Arayne et al., 2010).

Synthesis of Pyrazolo[4,3-c]pyridines

  • Methyl (5-oxopyrazol-3-yl)acetate was used as a building block in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, showcasing its utility in constructing complex heterocyclic structures (Prezent et al., 2016).

Synthesis of Heterocyclic Analogues

  • A methodology for synthesizing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores was developed, with methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate being one of the products. This strategy is significant for the large-scale synthesis of these compounds, which are important in medicinal chemistry (Morgentin et al., 2009).

Development of Alzheimer's Disease Treatments

  • New oxopyrrolidine derivatives were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds showed inhibitory activity against acetylcholinesterase enzyme and amyloid β 42 protein, suggesting their potential as anti-Alzheimer's agents (Mohamed et al., 2018).

Luminescent Heterocyclic Compounds

  • Studies on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed their potential as metal sensors and laser dyes, due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).

Discovery of Novel Alkaloids

  • Research on Armillaria mellea, a medicinal fungus, led to the isolation of new alkaloids with structures similar to methyl (2S)-1-(2-(furan-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carboxylate. These compounds add to the understanding of the chemical diversity of this fungus (Wang et al., 2013).

Structural Studies

  • Crystallographic studies of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate helped in understanding the molecular structure and conformation of related compounds, which is essential in drug design (Caracelli et al., 2015).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Mode of Action

It’s known that the compound is often used as a reagent or intermediate in organic synthesis , but the specific interactions with its targets and the resulting changes are not well-documented

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(5-oxopyrrolidin-2-yl)acetate are currently unknown. Given its use in organic synthesis, it’s possible that it may influence a variety of pathways depending on the context of its use

Result of Action

As a reagent or intermediate in organic synthesis, its effects would likely depend on the specific context of its use

properties

IUPAC Name

methyl 2-(5-oxopyrrolidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)4-5-2-3-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFABROWAKYVCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561929
Record name Methyl (5-oxopyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-oxopyrrolidin-2-yl)acetate

CAS RN

67036-44-6
Record name Methyl (5-oxopyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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